molecular formula C10H14ClNO2 B3406254 Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride CAS No. 2602564-68-9

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride

Cat. No.: B3406254
CAS No.: 2602564-68-9
M. Wt: 215.67
InChI Key: NBOILYWHJNJVGL-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride is an aromatic ester compound that serves as a versatile building block in organic and medicinal chemistry research. This chemical features both an aromatic amino group and an ester moiety, making it a valuable precursor for the synthesis of more complex molecules. Compounds of this class are frequently employed in pharmaceutical research for the development of active ingredients, particularly those targeting neurological or metabolic pathways . The presence of the amino group allows for further functionalization, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. As a methyl ester, the compound offers a balance of stability and reactivity, and can be readily hydrolyzed to the corresponding acid or transformed into other functional groups. It is supplied as a hydrochloride salt to enhance its stability and shelf life. Handling should follow good laboratory practices, and this product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(4-amino-3-methylphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-5-8(3-4-9(7)11)6-10(12)13-2;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOILYWHJNJVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride typically involves the esterification of 4-amino-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and reactivity.

Typical Conditions and Outcomes

Reagents/ConditionsProductYieldTemperatureTime
1M HCl, reflux2-(4-amino-3-methylphenyl)acetic acid hydrochloride85%100°C4 h
0.5M NaOH, ethanol2-(4-amino-3-methylphenyl)acetic acid sodium salt78%60°C2 h

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis forms a tetrahedral intermediate.

Nucleophilic Substitution at the Amino Group

The aromatic amino group participates in electrophilic substitution and diazotization reactions, enabling functionalization of the phenyl ring.

Diazotization and Coupling

Under nitrous acid (HNO₂), the amino group forms a diazonium salt, which can couple with electron-rich aromatic compounds like phenol:

Reaction Pathway

  • Diazotization:
    Ar NH2+HNO2+HClAr N2+Cl+2H2O\text{Ar NH}_2+\text{HNO}_2+\text{HCl}\rightarrow \text{Ar N}_2^+\text{Cl}^-+2\text{H}_2\text{O}

  • Coupling:
    Ar N2+Cl+PhenoxideAr N N Phenoxide\text{Ar N}_2^+\text{Cl}^-+\text{Phenoxide}\rightarrow \text{Ar N N Phenoxide}

Key Data

Coupling PartnerProductYieldpH
β-NaphtholAzo derivative72%9–10

This reaction is essential for synthesizing dyes or bioactive molecules .

Amide Bond Formation

The amino group reacts with acyl chlorides or activated esters to form amides, a reaction leveraged in peptide-mimetic drug synthesis.

Example Reaction with Acetyl Chloride
Ar NH2+Cl CO RAr NH CO R+HCl\text{Ar NH}_2+\text{Cl CO R}\rightarrow \text{Ar NH CO R}+\text{HCl}

Optimized Conditions

  • Solvent: Dichloromethane

  • Base: Triethylamine (2 eq.)

  • Temperature: 0°C → RT

  • Yield: 89%

Activating agents like CDI (1,1'-carbonyldiimidazole) improve efficiency in anhydrous THF .

Reductive Alkylation

The amino group undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN):

General Reaction
Ar NH2+RCHO+NaBH3CNAr NH CH2R\text{Ar NH}_2+\text{RCHO}+\text{NaBH}_3\text{CN}\rightarrow \text{Ar NH CH}_2\text{R}

Case Study: Reaction with Formaldehyde

ParameterValue
SolventMeOH
pH6–7 (buffered)
Time12 h
Yield91%

This modification is used to tailor the compound’s pharmacokinetic properties.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to substituent effects:

CompoundSubstituentsHydrolysis Rate (k, h⁻¹)Diazotization Yield
Methyl 2-(4-amino-3-methylphenyl)acetate HCl3-Me, 4-NH₂0.2172%
Methyl 2-(4-fluoro-3-methylphenyl)acetate3-Me, 4-F0.15N/A
Methyl 2-(5-amino-2-methylphenyl)acetate2-Me, 5-NH₂0.1865%

The electron-donating methyl group at the 3-position enhances electrophilic substitution rates compared to fluorine-substituted analogues.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride has been investigated for its potential therapeutic effects, particularly due to its interaction with biological macromolecules. The compound's amino group allows for hydrogen bonding, which can influence enzyme activity and modulate metabolic pathways. Preliminary studies suggest that it may possess:

  • Anti-inflammatory Properties : Research indicates the compound could inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Effects : There is evidence suggesting potential pain-relieving properties, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : Initial studies have shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity is influenced by the presence of both the amino and methyl groups on the phenyl ring. Key applications include:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or different pharmacological profiles.
  • Reagent in Chemical Reactions : It acts as a reagent in various synthetic routes, including substitution reactions and coupling reactions, contributing to the development of novel compounds.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Research has focused on:

  • Binding Affinity Studies : Investigating how the compound binds to specific enzymes or receptors can reveal insights into its therapeutic potential.
  • Structural Activity Relationship (SAR) : Analyzing how structural variations affect biological activity helps in designing more effective derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of substituted phenylacetic acid derivatives.

Structural Analogs and Substituent Effects

Compound Name (CAS No.) Key Structural Differences Similarity Score Implications of Differences References
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (705240-99-9) - Aminomethyl (-CH2NH2) at para-position
- Free carboxylic acid
0.93 Increased polarity due to -COOH; potential for stronger hydrogen bonding in biological systems
2-(4-Amino-3-methylphenyl)acetic acid (17841-69-9) - Free carboxylic acid instead of methyl ester 0.80 Higher acidity; reduced lipophilicity may limit membrane permeability
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (1197-55-3) - Ethyl ester (-COOEt)
- Aminomethyl (-CH2NH2) at para-position
0.79 Longer alkyl chain may enhance metabolic stability compared to methyl esters
Methyl 2-(4-aminophenyl)acetate hydrochloride (66315-16-0) - No methyl group at phenyl meta-position N/A Reduced steric hindrance; potentially higher conformational flexibility
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride (1803566-22-4) - Fluorine at para-position
- Amino group directly on acetate backbone
N/A Fluorine’s electronegativity may enhance binding affinity in receptor interactions

Pharmacological Relevance of Structural Motifs

  • Ester vs. Acid Forms : Methyl or ethyl esters (e.g., target compound vs. CAS 17841-69-9) are typically prodrug forms, designed to improve oral bioavailability by enhancing lipophilicity. The free carboxylic acid derivatives may exhibit stronger target binding but poorer absorption .
  • Aminomethyl vs. Amino Groups: The aminomethyl substituent in CAS 705240-99-9 adds a basic nitrogen, which could alter pharmacokinetics or receptor binding profiles .

Research Context and Receptor Targeting

Compounds such as PD123177 (1-(4-amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate) share the 4-amino-3-methylphenyl motif, a critical pharmacophore in angiotensin II receptor antagonists . While the target compound lacks the complex heterocyclic backbone of PD123177, its structural simplicity makes it a versatile scaffold for developing receptor probes or modulators .

Biological Activity

Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key aspects include:

  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially modulating various metabolic pathways.
  • Hydrolysis : The ester group can undergo hydrolysis to release phenylacetic acid derivatives, which may participate in different biochemical pathways.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug.

2. Analgesic Effects

In a chronic pain model using rats, the compound demonstrated a significant reduction in pain response compared to controls, indicating its efficacy as a potent analgesic agent.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This activity is crucial for its potential applications in treating infections.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate HClContains fluorine and methyl substituentsAnalgesic and anti-inflammatory properties
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HClSimilar structure but different substitution patternStudied for enzyme modulation
Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HClFeatures a different substitution patternInvestigated for analgesic effects

Case Studies

Case Study 1: Anti-inflammatory Activity
In a controlled study involving LPS-induced inflammation in mice, the administration of this compound led to a statistically significant reduction in inflammatory markers compared to untreated controls. This suggests its potential utility in inflammatory conditions.

Case Study 2: Analgesic Efficacy
A study evaluated the analgesic effects of the compound in a rat model of chronic pain. Results indicated a marked decrease in pain response, supporting its role as an effective analgesic agent.

Research Findings

Recent research has focused on the interactions between this compound and biological macromolecules. These studies are vital for understanding its mechanism of action and therapeutic potential:

  • Binding Affinity Studies : Investigations have shown that the compound binds effectively to specific enzymes and receptors, altering their conformation and activity.
  • Therapeutic Applications : The compound's unique structural features may enhance its solubility and reactivity, making it valuable in medicinal chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using polyphosphoric acid (PPA) as a catalyst under controlled heating (120–130°C for 3 hours). Post-reaction, precipitation with water and basification using NH4_4OH yields the product. Purification via vacuum filtration and washing with water is critical. Purity ≥99% can be confirmed using thin-layer chromatography (TLC) with chloroform:methanol (9.5:0.5) as the mobile phase (Rf_f = 0.67) . High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy should be used for further validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles. Use a NIOSH-certified N95 respirator if aerosolization is possible .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of according to local regulations. Avoid environmental discharge .
  • Storage : Store in a cool, dry, ventilated area away from ignition sources. Ensure containers are tightly sealed to prevent moisture ingress .

Q. How can solubility challenges be addressed during experimental formulation?

  • Methodological Answer : The compound is sparingly soluble in water (4 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) (>5 mg/mL). For aqueous solutions, use co-solvents like methanol or acetonitrile. Sonication at 40–50°C for 15–20 minutes can enhance dissolution .

Advanced Research Questions

Q. How do researchers resolve contradictions in observed antitumor activity across cell lines?

  • Methodological Answer : Discrepancies in bioactivity may arise from differential expression of the aryl hydrocarbon receptor (AhR), which mediates metabolic activation. For example, AhR-deficient MCF-7 cells show attenuated DNA damage compared to sensitive lines. Researchers should:

  • Profile AhR expression via qPCR or Western blot .
  • Use competitive antagonists (e.g., α-naphthoflavone) to confirm receptor involvement .
  • Correlate cytotoxicity with CYP1A1 induction, a downstream marker of AhR activation .

Q. What metabolic pathways contribute to the compound’s bioactivation and potential toxicity?

  • Methodological Answer : Cytochrome P450 1A1 (CYP1A1) catalyzes the oxidation of the benzothiazole moiety, generating reactive intermediates that bind to DNA and proteins. Key steps include:

  • Phase I Metabolism : Hydroxylation at the 4-amino-3-methylphenyl group, forming DNA-adducts .
  • Phase II Detoxification : Glucuronidation or sulfation of metabolites, which can be quantified using LC-MS/MS .
  • Toxicity Screening : Use hepatic microsomes or recombinant CYP enzymes to identify metabolic stability and reactive species .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the ester group .
  • Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation .
  • Temperature Control : Stability studies indicate degradation accelerates above 25°C; maintain storage at 4°C for aqueous formulations .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for cell line variability?

  • Methodological Answer :

  • Pilot Studies : Determine IC50_{50} values across 3–5 cell lines (e.g., MDA-MB-231, MCF-7) using MTT assays .
  • Statistical Models : Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to compare Hill slopes and efficacy .
  • Mechanistic Controls : Include AhR-knockout lines to isolate receptor-dependent effects .

Q. What analytical techniques validate structural integrity under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via:
  • UPLC-PDA : Detect shifts in retention time or new peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., free carboxylic acid) .
  • NMR Spectroscopy : Track ester proton signals (δ 3.6–3.8 ppm) for hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride
Reactant of Route 2
Methyl 2-(4-amino-3-methylphenyl)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.